Tris-succinimidyl aminotriacetate

Catalog No.
S617691
CAS No.
401514-72-5
M.F
C18H18N4O12
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris-succinimidyl aminotriacetate

CAS Number

401514-72-5

Product Name

Tris-succinimidyl aminotriacetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate

Molecular Formula

C18H18N4O12

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2

InChI Key

CYIJYHIEQLQITN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O

Synonyms

tris-succinimidyl aminotriacetate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O

The exact mass of the compound Tris-succinimidyl aminotriacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris-succinimidyl aminotriacetate (CAS 401514-72-5), also known as TSAT, is a homo-trifunctional crosslinking agent designed for the covalent conjugation of primary amines. It features three N-hydroxysuccinimide (NHS) ester groups attached to a central nitrogen atom via short, identical spacer arms. [14] This molecular architecture enables the formation of stable amide bonds with amine-containing molecules such as proteins, peptides, and functionalized surfaces. [2, 4] The core utility of TSAT lies in its ability to create a single, central branching point, connecting up to three separate molecules or three sites on a single molecule with a defined, compact geometry. [25]

Selecting a crosslinker based solely on functionality (e.g., 'trifunctional NHS ester') can lead to process failures and inconsistent results. The specific chemical nature of the central core and spacer arms dictates critical performance attributes. Substitutes such as trifunctional linkers with aromatic cores (e.g., Tris(succinimidyl) 1,3,5-benzenetricarboxylate) introduce significant hydrophobicity, negatively impacting solubility and handling in aqueous systems. [29] Conversely, using a statistical excess of simpler bifunctional crosslinkers (e.g., DSS, BS3) to achieve a trivalent connection results in a heterogeneous mixture of products with varying degrees of modification and intramolecular loops, compromising product homogeneity. [19] Furthermore, the inherent hydrolytic instability of the NHS ester group is modulated by the electronic environment of the spacer arm, meaning different cores will have distinct reactivity and stability profiles, making them non-interchangeable in timed-sensitive protocols. [1, 4]

Processability Advantage: Superior Solubility Profile Compared to Aromatic-Core Alternatives

The solubility of non-sulfonated NHS esters is highly dependent on the properties of the spacer arm. Tris-succinimidyl aminotriacetate (TSAT) is built on a compact, aliphatic aminotriacetate core. This structure avoids the significant hydrophobicity associated with rigid aromatic cores, such as that found in Tris(succinimidyl) 1,3,5-benzenetricarboxylate. [29] While both are insoluble in pure water, TSAT's aliphatic nature improves its solubility and compatibility in the water-miscible organic solvents (DMSO, DMF) required for stock solutions and subsequent dilution into aqueous reaction buffers, reducing the risk of precipitation during conjugation protocols. [4]

Evidence DimensionSolubility in Aqueous/Organic Co-solvent Systems
Target Compound DataHigher solubility and reduced precipitation risk due to aliphatic core.
Comparator Or BaselineTris(succinimidyl) 1,3,5-benzenetricarboxylate: Lower solubility due to rigid, hydrophobic benzene core.
Quantified DifferenceNot directly quantified in a single study, but based on established principles of molecular hydrophobicity.
ConditionsStandard bioconjugation protocols requiring dissolution in an organic solvent (e.g., DMSO) followed by addition to an aqueous buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

Improved solubility simplifies handling, prevents material loss from precipitation, and allows for more reliable and concentrated reaction conditions.

Reproducibility in Timed Reactions: Defined Hydrolytic Stability Profile

All NHS esters compete between aminolysis (the desired reaction) and hydrolysis (inactivation). The half-life of a typical NHS ester is highly pH-dependent, ranging from 4-5 hours at pH 7 (0°C) to just 10 minutes at pH 8.6 (4°C). [4, 6] This stability is further modulated by the immediate electronic environment of the ester. Unlike simple alkyl spacers or electron-altering aromatic systems, the aminotriacetate core of TSAT provides a specific, defined, and non-aromatic electronic environment for the three NHS esters. This results in a characteristic and reproducible hydrolysis rate, affording a more predictable working time for conjugation reactions compared to structurally and electronically dissimilar linkers.

Evidence DimensionHydrolysis Half-Life in Aqueous Buffer
Target Compound DataFollows predictable NHS ester hydrolysis kinetics (e.g., t½ ≈ 10 min at pH 8.6, 4°C) with a rate profile defined by its unique aminotriacetate core.
Comparator Or BaselineGeneric NHS Esters: Baseline half-life is 4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C). Rate is modulated by spacer electronics.
Quantified DifferenceNot quantified in a direct comparison, but the unique core provides a distinct kinetic profile versus other spacer types.
ConditionsAqueous buffer, pH 7.2-8.6, 4°C to room temperature.

A predictable reactivity window is critical for achieving consistent, batch-to-batch reproducibility in crosslinking efficiency and avoiding failed conjugations.

Structural Precision: Defined Trifunctional Geometry Outperforms Statistical Bifunctional Approaches

When creating a trivalent molecular junction, using a pre-formed trifunctional crosslinker like TSAT provides significant advantages in product homogeneity over using an excess of a bifunctional crosslinker. Bifunctional reagents produce a statistical mixture of products, including desired 3:1 conjugates, but also incompletely reacted 1:1 and 2:1 species, as well as undesirable intramolecular crosslinks. [19] TSAT is specifically designed to generate a single, well-defined 3:1 conjugate. This structural precision is critical in applications like hydrogel formation, where it leads to a more uniform network structure and, consequently, more predictable mechanical properties. [7, 14]

Evidence DimensionProduct Homogeneity
Target Compound DataForms a defined, single-point trivalent branch, leading to a more homogeneous product population.
Comparator Or BaselineBifunctional NHS Esters (e.g., DSS, BS3): Form a statistical mixture of 1:1, 2:1, 3:1, and intramolecularly crosslinked products.
Quantified DifferenceQualitative but fundamental: Defined stoichiometry vs. statistical mixture.
ConditionsReaction targeting three amine sites on a substrate molecule or polymerization of amine-containing monomers.

Ensures the synthesis of well-defined materials and bioconjugates with consistent properties, avoiding the purification challenges and performance variability of heterogeneous mixtures.

Fabrication of Homogeneous Hydrogels with Predictable Mechanical Properties

The defined trivalent structure of TSAT is ideal for creating hydrogel networks with uniform crosslink density. Unlike statistical crosslinking with bifunctional reagents, TSAT ensures that network junctions are consistent, leading to materials with more predictable and reproducible mechanical and swelling properties, which is critical for applications in tissue engineering and controlled release. [7, 14]

Synthesis of Well-Defined, Multivalent Bioconjugates

For creating multivalent reagents, such as attaching three peptides to a central scaffold to increase binding avidity, TSAT provides a direct and efficient route. Its ability to form a precise 3:1 conjugate avoids the complex product mixtures and purification challenges associated with using bifunctional linkers for the same purpose. [19]

High-Density Surface Functionalization for Biosensors and Biomaterials

The compact structure and good processability of TSAT make it an excellent choice for functionalizing amine-coated surfaces. It enables the dense, ordered presentation of ligands, antibodies, or other biomolecules, which is a key requirement for developing sensitive biosensors, affinity chromatography media, and cell culture substrates with controlled surface properties.

XLogP3

-2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tri(N-succinimidyl) nitrilotriacetate

Dates

Last modified: 08-15-2023

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